Cas no 640289-58-3 (4(15)-Oppositene-1,7-diol)

4(15)-Oppositene-1,7-diol structure
4(15)-Oppositene-1,7-diol structure
Product Name:4(15)-Oppositene-1,7-diol
CAS No:640289-58-3
MF:C15H26O2
MW:238.365745067596
CID:836855
PubChem ID:11075507
Update Time:2025-04-19

4(15)-Oppositene-1,7-diol Chemical and Physical Properties

Names and Identifiers

    • 4(15)-Oppositene-1,7-diol
    • (1S,3aR,4R,7aS)-1-[(1R)-1-Hydroxy-2-methylpropyl]-3a-methyl-7-met hyleneoctahydro-1H-inden-4-ol
    • (1S,3AR,4R,7aS)-1-((R)-1-hydroxy-2-methylpropyl)-3a-methyl-7-methyleneoctahydro-1H-inden-4-ol
    • 640289-58-3
    • AKOS032948742
    • (1S,3aR,4R,7aS)-1-[(1R)-1-hydroxy-2-methylpropyl]-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol
    • FS-8913
    • [ "" ]
    • (1S,3AR,4R,7AS)-1-[(1R)-1-HYDROXY-2-METHYLPROPYL]-3A-METHYL-7-METHYLIDENE-HEXAHYDRO-1H-INDEN-4-OL
    • Inchi: 1S/C15H26O2/c1-9(2)14(17)11-7-8-15(4)12(16)6-5-10(3)13(11)15/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14+,15-/m0/s1
    • InChI Key: OZBVMKPZPKMEGY-JARUQAPTSA-N
    • SMILES: O[C@@H]1CCC(=C)[C@@H]2[C@@H]([C@@H](C(C)C)O)CC[C@]21C

Computed Properties

  • Exact Mass: 238.19300
  • Monoisotopic Mass: 238.193280068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Color/Form: Oil
  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 337.4±35.0 °C at 760 mmHg
  • Flash Point: 150.5±20.5 °C
  • PSA: 40.46000
  • LogP: 2.74670
  • Vapor Pressure: 0.0±1.7 mmHg at 25°C

4(15)-Oppositene-1,7-diol Security Information

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